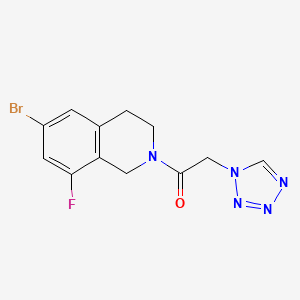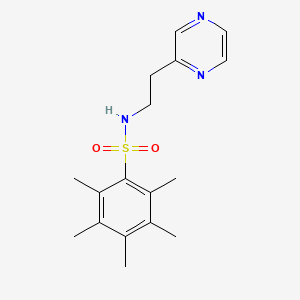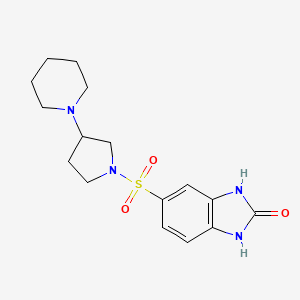
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of bromine, fluorine, isoquinoline, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms into the isoquinoline ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Attachment of the Tetrazole Group: The tetrazole moiety can be introduced through a cycloaddition reaction between an azide and a nitrile group, forming the tetrazole ring.
Formation of the Ethanone Linker: The final step involves the formation of the ethanone linker, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) for azide substitution, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, other substituted derivatives.
Scientific Research Applications
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms may enhance binding affinity through halogen bonding, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with active sites of enzymes. The isoquinoline core provides a rigid scaffold that can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone: Similar structure but with chlorine instead of bromine.
1-(6-bromo-8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone: Methyl group instead of fluorine.
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(triazol-1-yl)ethanone: Triazole ring instead of tetrazole.
Uniqueness
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone is unique due to the specific combination of bromine, fluorine, and tetrazole functionalities, which confer distinct chemical and biological properties. The presence of both halogens and the tetrazole ring enhances its potential as a versatile pharmacophore in drug design.
Properties
IUPAC Name |
1-(6-bromo-8-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN5O/c13-9-3-8-1-2-18(5-10(8)11(14)4-9)12(20)6-19-7-15-16-17-19/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWNSUJYVMSMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2F)Br)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7059206.png)
![N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide](/img/structure/B7059208.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione](/img/structure/B7059223.png)
![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7059227.png)

![2-[(2-Methylcyclohexyl)oxymethyl]-5-[4-(tetrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7059243.png)

![N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7059257.png)
![N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-3-ylmethyl)benzamide](/img/structure/B7059269.png)
![1-[[5-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-2-one](/img/structure/B7059285.png)
![Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7059291.png)
![N-[1-(3-methoxyphenyl)cyclopropyl]-2-methyl-3-morpholin-4-ylpropanamide](/img/structure/B7059292.png)
![4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide](/img/structure/B7059298.png)
![2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059307.png)
